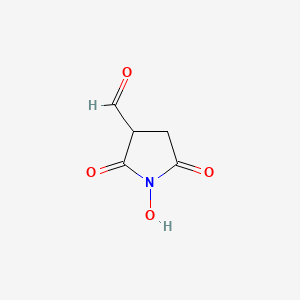
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde is an organic compound belonging to the class of pyrrolidine-2-ones. It is characterized by a five-membered ring structure containing an aldehyde group, a hydroxylamine group, and two keto groups. This compound is known for its reactivity and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of succinimide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent like ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The keto groups can be reduced to hydroxyl groups.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxylamine group can participate in condensation reactions. These interactions enable the compound to modify biomolecules and other substrates, leading to its diverse applications.
類似化合物との比較
Similar Compounds
N-Hydroxysulfosuccinimide: Similar in structure but contains a sulfonic acid group.
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid: Contains a sulfonic acid group instead of an aldehyde group.
Uniqueness
1-Hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC名 |
1-hydroxy-2,5-dioxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H5NO4/c7-2-3-1-4(8)6(10)5(3)9/h2-3,10H,1H2 |
InChIキー |
WWSKDEVHTRQYBF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
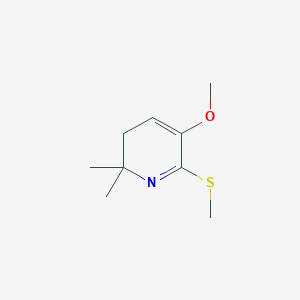
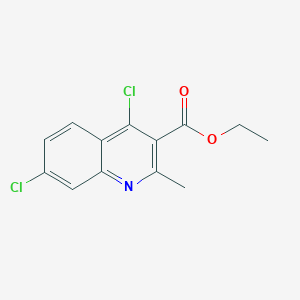
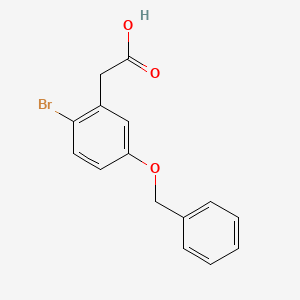


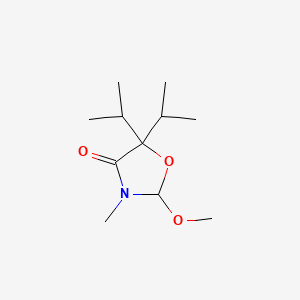
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


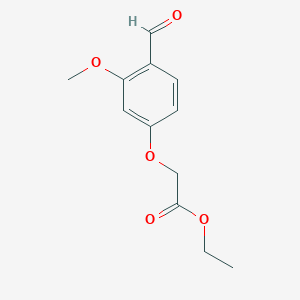
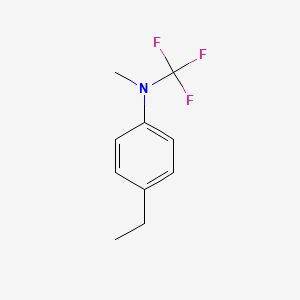
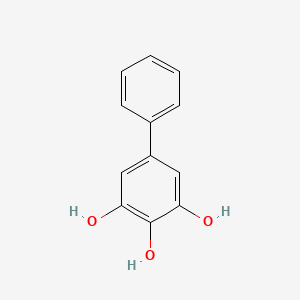
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
